N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
The compound "N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride" is a structurally complex heterocyclic molecule featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:
- 6-Benzyl substituent: Enhances lipophilicity and may influence binding affinity in biological systems.
- Benzo[d]thiazole-2-carboxamide moiety: A fused aromatic system that may enhance π-π stacking interactions.
- Hydrochloride salt: Improves solubility for pharmacological applications.
While specific data (e.g., melting point, yield) for this compound are absent in the provided evidence, analogs with related scaffolds (e.g., tetrahydrothieno-pyridine derivatives) suggest its synthesis likely involves condensation reactions and cyclization steps, followed by salt formation .
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2.ClH/c24-12-17-16-10-11-27(13-15-6-2-1-3-7-15)14-20(16)30-22(17)26-21(28)23-25-18-8-4-5-9-19(18)29-23;/h1-9H,10-11,13-14H2,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGCONASAAQVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C#N)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitcollagen prolyl-4-hydroxylase , an enzyme involved in collagen biosynthesis
Biochemical Pathways
If this compound indeed targets collagen prolyl-4-hydroxylase, it would affect the collagen biosynthesis pathway . This could lead to a decrease in collagen production, impacting various biological processes that rely on collagen, such as tissue repair and wound healing.
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities. It belongs to a class of heterocyclic compounds known for various pharmacological properties. This article aims to summarize the biological activity of this compound based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 345.8 g/mol. The compound features a complex structure that includes a thieno-pyridine moiety, which is significant for its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Neuroprotective Effects :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound. Key observations include:
- Substituents Influence : Variations in the benzyl and cyano groups significantly affect the binding affinity and biological activity. For example, modifications at the 6-position of the benzyl group enhance antimicrobial activity .
- Heterocyclic Framework : The presence of the thieno-pyridine structure is essential for maintaining activity against targeted biological pathways. The unique electronic and steric properties conferred by this framework facilitate interactions with biological receptors .
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antimicrobial Study :
- Cytotoxicity Assay :
- Neuroprotective Evaluation :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and spectral data.
Table 1: Structural and Physicochemical Comparison
Key Observations:
The benzo[d]thiazole-2-carboxamide moiety offers a rigid aromatic system distinct from furan-2-carboxamide () or dimethoxybenzamide (), which may alter binding specificity.
Spectral Data Consistency: The cyano group’s IR absorption (~2209–2220 cm⁻¹) is consistent across analogs (e.g., 11b, 1l), confirming its presence in the target compound .
Synthesis Yields :
- Yields for related compounds range from 51% (1l, ) to 68% (11b, ), suggesting moderate efficiency in multi-step heterocyclic syntheses.
Thermal Stability :
- Melting points for thiazolo-pyrimidine (11b: 213–215°C) and tetrahydroimidazo-pyridine (1l: 243–245°C) derivatives indicate stability influenced by fused-ring systems .
Table 2: Substituent Impact on Molecular Weight
Research Findings and Implications
- Structural Diversity : Modifications at the 6-position (benzyl vs. alkyl) and 2-position (benzothiazole vs. furan carboxamide) significantly alter molecular weight and electronic properties, which could tailor pharmacokinetic profiles .
- Synthetic Challenges: Lower yields (e.g., 51% for 1l ) highlight the complexity of introducing multiple functional groups (e.g., cyano, benzyl) in fused heterocycles.
- Spectroscopic Validation : Consistent CN IR peaks across analogs support reliable characterization of the target compound’s nitrile group .
Q & A
Basic: What synthetic routes and purification methods are recommended for preparing this compound?
Methodological Answer:
The compound can be synthesized via multi-step heterocyclic condensation. A general approach involves:
- Step 1: Reacting a thiouracil precursor (e.g., compound 6 in ) with chloroacetic acid and aromatic aldehydes (e.g., 4-cyanobenzaldehyde) in a mixed solvent of acetic anhydride/acetic acid under reflux (2–12 hours) with sodium acetate as a catalyst .
- Step 2: Purification via crystallization using solvents like DMF/water or methanol, achieving yields of ~57–68% .
- Critical Parameters: Optimize reaction time and stoichiometry of aldehydes to minimize byproducts. Use IR and NMR to confirm intermediate formation (e.g., CN stretch at ~2,219 cm⁻¹ in IR) .
Basic: How should structural characterization be performed to validate the compound’s identity?
Methodological Answer:
A combination of spectroscopic and analytical techniques is essential:
- IR Spectroscopy: Identify functional groups (e.g., cyano at ~2,200 cm⁻¹, carbonyl at ~1,700 cm⁻¹) .
- NMR (¹H/¹³C): Assign protons in DMSO-d₆ (e.g., benzyl CH₂ at δ 2.24–2.37 ppm, aromatic protons at δ 6.56–8.01 ppm) and carbons (e.g., tetrahydrothieno pyridine carbons at δ 98–171 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., M⁺ peaks at m/z 386–403) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related tetrahydrothieno derivatives .
Advanced: How can researchers resolve contradictions in spectral data across studies?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. For example:
- Case Study: reports compounds 11a and 11b with identical yields (68%) but distinct melting points (243–246°C vs. 213–215°C) due to substituent effects on crystallinity .
- Resolution Strategies:
- Repeat experiments with controlled drying (e.g., P₂O₅ under vacuum) to eliminate solvent interference.
- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex heterocycles.
- Compare with computational models (DFT calculations for expected chemical shifts) .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies require systematic variation of substituents and biological testing:
- Key Modifications:
- Replace the benzyl group with alkyl/heteroaryl chains to assess hydrophobic interactions (e.g., compound 23 vs. 24 in ) .
- Modify the cyano group to amides or esters to probe hydrogen-bonding capacity.
- Biological Assays: Use MIC (Minimum Inhibitory Concentration) tests against bacterial strains (e.g., S. aureus) to correlate substituents with activity .
- Data Analysis: Apply multivariate statistics (e.g., PCA) to isolate critical structural descriptors (e.g., logP, polar surface area) influencing activity.
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Catalyst Screening: Replace sodium acetate with stronger bases (e.g., K₂CO₃) to accelerate condensation .
- Solvent Effects: Test polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
- Temperature Control: Lower reflux temperatures (e.g., 80°C instead of 100°C) to reduce decomposition, as seen in analogous thieno-pyridine syntheses .
- In-line Monitoring: Use HPLC-MS to track reaction progress and terminate at peak product concentration.
Advanced: What computational approaches are suitable for studying this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use the crystal structure of related compounds (e.g., ’s tetrahydrothieno derivative) to model binding to enzymes like bacterial topoisomerases .
- MD Simulations: Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns to identify key binding residues.
- QSAR Modeling: Train models with datasets from ’s analogs to predict bioactivity of untested derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
